Nitrofuraldehyde Diacetate Propionate
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Overview
Description
Nitrofuraldehyde Diacetate Propionate is a chemical compound with the molecular formula C10H11NO7 and a molecular weight of 257.197 g/mol . It is also known by its chemical name, Acetoxy (5-nitrofuran-2-yl)methyl Propionate . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nitrofuraldehyde Diacetate Propionate typically involves the reaction of 5-nitro-2-furaldehyde with acetic anhydride and propionic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as pyridine , to facilitate the acetylation and propionylation processes. The reaction mixture is then purified through recrystallization to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Nitrofuraldehyde Diacetate Propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Nitrofuraldehyde Diacetate Propionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of Nitrofuraldehyde Diacetate Propionate involves its interaction with cellular components. The compound can form reactive intermediates that interact with nucleic acids and proteins, leading to the inhibition of cellular processes. The nitro group in the compound is reduced to form reactive nitrogen species, which can cause oxidative stress and damage to cellular components .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-furaldehyde Diacetate: Similar in structure but lacks the propionate group.
Nitrofurantoin: A related compound with antimicrobial properties.
Nitrofurazone: Another nitrofuran derivative with similar chemical properties.
Uniqueness
Nitrofuraldehyde Diacetate Propionate is unique due to its combination of acetoxy and propionyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H11NO7 |
---|---|
Molecular Weight |
257.20 g/mol |
IUPAC Name |
[acetyloxy-(5-nitrofuran-2-yl)methyl] propanoate |
InChI |
InChI=1S/C10H11NO7/c1-3-9(13)18-10(16-6(2)12)7-4-5-8(17-7)11(14)15/h4-5,10H,3H2,1-2H3 |
InChI Key |
DEUWIXJHKNLXMT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC(C1=CC=C(O1)[N+](=O)[O-])OC(=O)C |
Origin of Product |
United States |
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